molecular formula C19H14N2O5 B11591737 (4E)-3-(3-nitrophenyl)-4-[4-(prop-2-en-1-yloxy)benzylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(3-nitrophenyl)-4-[4-(prop-2-en-1-yloxy)benzylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B11591737
M. Wt: 350.3 g/mol
InChI Key: YMJVDXOHQLDXLO-GZTJUZNOSA-N
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Description

(4E)-3-(3-Nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its complex structure, which includes a nitrophenyl group, a prop-2-en-1-yloxyphenyl group, and a dihydro-1,2-oxazol-5-one core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazolone core: This can be achieved by the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the prop-2-en-1-yloxyphenyl group: This can be done through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

(4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

  • (4E)-3-(4-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one
  • (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-thione

Comparison:

  • Uniqueness: The presence of the nitrophenyl and prop-2-en-1-yloxyphenyl groups in (4E)-3-(3-nitrophenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one imparts unique chemical properties and potential biological activities compared to its analogs.
  • Chemical Properties: Variations in the substituents on the phenyl rings and the oxazolone core can lead to differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

(4E)-3-(3-nitrophenyl)-4-[(4-prop-2-enoxyphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C19H14N2O5/c1-2-10-25-16-8-6-13(7-9-16)11-17-18(20-26-19(17)22)14-4-3-5-15(12-14)21(23)24/h2-9,11-12H,1,10H2/b17-11+

InChI Key

YMJVDXOHQLDXLO-GZTJUZNOSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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